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Compound of Interest

Compound Name: Nickel dichromate

Cat. No.: B099472 Get Quote

Disclaimer: Extensive searches of the scientific literature did not yield any specific information

regarding "nickel dichromate" as a catalyst for hydroarylation reactions. The following

application notes and protocols describe a well-established, general mechanism for nickel-

catalyzed hydroarylation, which is broadly applicable to various nickel catalyst systems. The

specific role that dichromate might play in such a reaction is not documented.

Introduction
Nickel-catalyzed hydroarylation has emerged as a powerful and atom-economical method for

the formation of carbon-carbon bonds, allowing for the direct addition of an aryl group and a

hydrogen atom across a double or triple bond. This reaction is of significant interest to

researchers in organic synthesis and drug development due to its ability to construct complex

molecular scaffolds from simple, readily available starting materials. These protocols detail a

general mechanism for the nickel-catalyzed anti-Markovnikov hydroarylation of alkenes with

aryl halides, a transformation that provides linear alkylarenes, which are valuable intermediates

in the synthesis of pharmaceuticals, agrochemicals, and materials.

The mechanism described herein involves a Ni(0)/Ni(II) catalytic cycle, where a nickel(0)

complex is the active catalytic species. The reaction typically employs a silane as a hydride

source and can be applied to a wide range of alkenes and aryl halides.
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The currently accepted mechanism for the nickel-catalyzed anti-Markovnikov hydroarylation of

alkenes with aryl halides proceeds through the following key steps:

Hydronickelation: The active Ni(0) catalyst reacts with a hydride source, typically a silane, to

generate a nickel hydride (Ni-H) species. This species then undergoes hydrometallation of

the alkene. For terminal alkenes, the insertion generally occurs with anti-Markovnikov

selectivity, placing the nickel atom at the terminal position to form a more stable primary

alkylnickel intermediate. Mechanistic studies suggest that this hydrometallation step is often

irreversible and therefore the selectivity-determining step of the reaction.[1][2]

Oxidative Addition: The resulting alkylnickel(II) hydride intermediate then reacts with the aryl

halide (Ar-X) via oxidative addition. This step involves the formal insertion of the nickel center

into the carbon-halogen bond, leading to the formation of a Ni(IV) intermediate.

Reductive Elimination: The Ni(IV) intermediate is generally unstable and rapidly undergoes

reductive elimination to form the desired C(sp³)–C(sp²) bond of the hydroarylation product

and a Ni(II) halide species.

Catalyst Regeneration: The Ni(II) halide is then reduced back to the active Ni(0) species by

the silane or another reducing agent present in the reaction mixture, completing the catalytic

cycle.
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Figure 1: Catalytic Cycle for Ni(0)-Catalyzed Anti-Markovnikov Hydroarylation
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Caption: Proposed catalytic cycle for the Ni(0)-catalyzed anti-Markovnikov hydroarylation of

alkenes.

Quantitative Data Summary
The following tables summarize representative data for the nickel-catalyzed anti-Markovnikov

hydroarylation of various alkenes with aryl halides.

Table 1: Substrate Scope of Alkenes
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Entry Alkene Aryl Halide Product Yield (%)

1 Styrene 4-Iodoanisole

1-(4-

methoxyphenyl)-

2-phenylethane

85

2 1-Octene 4-Iodotoluene 1-(p-tolyl)octane 78

3 Vinylcyclohexane
1-

Iodonaphthalene

1-

(cyclohexylmethy

l)naphthalene

75

4 Allylbenzene
4-

Iodobenzonitrile

4-(3-

phenylpropyl)ben

zonitrile

82

5 Ethyl acrylate 1-Iodobenzene

Ethyl 3-

phenylpropanoat

e

65

Table 2: Substrate Scope of Aryl Halides
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Entry Alkene Aryl Halide Product Yield (%)

1 Styrene 4-Iodoanisole

1-(4-

methoxyphenyl)-

2-phenylethane

85

2 Styrene 4-Iodotoluene
1-phenyl-2-(p-

tolyl)ethane
88

3 Styrene
1-

Iodonaphthalene

1-(naphthalen-1-

yl)-2-

phenylethane

79

4 Styrene 3-Iodopyridine

3-(2-

phenylethyl)pyrid

ine

72

5 Styrene

4-

Iodobenzotrifluori

de

1-phenyl-2-(4-

(trifluoromethyl)p

henyl)ethane

76

Note: Yields are isolated yields and are representative examples from the literature. Actual

yields may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Anti-Markovnikov Hydroarylation

Materials:

Ni(COD)₂ (Nickel(0)-bis(1,5-cyclooctadiene))

Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

Aryl halide

Alkene

Pentafluorophenyldimethylsilane (hydride source)
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Sodium tert-butoxide (NaOtBu)

Anhydrous 1,4-dioxane or other suitable solvent

Standard Schlenk line or glovebox equipment

Magnetic stirrer and heating plate

Procedure:

In a nitrogen-filled glovebox, a 4 mL vial is charged with Ni(COD)₂ (5.5 mg, 0.02 mmol, 5

mol%) and PCy₃ (11.2 mg, 0.04 mmol, 10 mol%).

Anhydrous 1,4-dioxane (1.0 mL) is added, and the resulting mixture is stirred for 10 minutes

at room temperature to form the active catalyst.

To this solution, the aryl halide (0.4 mmol, 1.0 equiv), alkene (0.6 mmol, 1.5 equiv),

pentafluorophenyldimethylsilane (0.8 mmol, 2.0 equiv), and NaOtBu (38.4 mg, 0.4 mmol, 1.0

equiv) are added sequentially.

The vial is sealed with a Teflon-lined cap and removed from the glovebox.

The reaction mixture is stirred at 80 °C for 12-24 hours.

After cooling to room temperature, the reaction mixture is diluted with diethyl ether (10 mL)

and filtered through a short plug of silica gel, eluting with additional diethyl ether.

The filtrate is concentrated under reduced pressure, and the crude product is purified by

flash column chromatography on silica gel to afford the desired hydroarylation product.

Protocol 2: Catalyst Preparation (in situ)

The active Ni(0)-phosphine catalyst is typically prepared in situ just before the addition of the

substrates and reagents.

In a nitrogen-filled glovebox, add the Ni(0) precursor (e.g., Ni(COD)₂) and the phosphine

ligand to an oven-dried reaction vessel.
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Add the anhydrous solvent and stir the mixture at room temperature for 10-30 minutes. The

formation of the active catalyst is often accompanied by a color change.

This catalyst solution is then used directly for the hydroarylation reaction as described in

Protocol 1.

Experimental Workflow Diagram

Figure 2: General Experimental Workflow for Nickel-Catalyzed Hydroarylation
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Caption: A typical experimental workflow for performing a nickel-catalyzed hydroarylation

reaction.

Safety and Handling
Nickel Compounds: Nickel compounds are potential carcinogens and sensitizers. Handle

with appropriate personal protective equipment (PPE), including gloves and safety glasses,

in a well-ventilated fume hood or glovebox.

Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. Handle under an

inert atmosphere.

Solvents: Anhydrous solvents are flammable and should be handled with care.

Reactions under Inert Atmosphere: The use of a Schlenk line or glovebox is necessary due

to the air-sensitivity of the Ni(0) catalyst.

These protocols and notes provide a foundational understanding of the mechanism and

practical execution of nickel-catalyzed hydroarylation reactions. Researchers and professionals

in drug development can adapt these methods to synthesize a variety of alkylarenes for further

investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b099472#mechanism-of-nickel-dichromate-catalyzed-
hydroarylation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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